3-(2-phenylethyl)pentanedioic acid
Description
Properties
IUPAC Name |
3-(2-phenylethyl)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-11(9-13(16)17)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQNNFUGBYCTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glutamate-Urea-Based PSMA-Targeting Ligands
- 2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid (DUPA) : A high-affinity ligand for prostate-specific membrane antigen (PSMA), DUPA contains a pentanedioic acid core modified with a urea-linked dicarboxypropyl group. Unlike 3-(2-phenylethyl)pentanedioic acid, DUPA’s functionalization enables specific binding to PSMA-expressing cancer cells, with a reported binding affinity of 9 nM .
- 123I-MIP-1072: This radiohalogenated derivative of DUPA includes a 4-iodobenzyl group, enhancing its utility in imaging prostate cancer metastases. Its synthesis involves coupling iodobenzoylamino-pentyl chains to the pentanedioic acid backbone, yielding 57–91% purity via HPLC .
Anti-Inflammatory Pentanedioic Acid Derivatives
- (E)-3-(1-Oxobut-2-en-2-yl)pentanedioic acid (Compound 2): Identified in Ligustrum lucidum fruits, this compound inhibits nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages (IC₅₀ ~50 µM). Its α,β-unsaturated ketone moiety enhances anti-inflammatory activity compared to saturated analogs like this compound .
- FR258900: A pentanedioic acid diester with hydroxyphenylpropenoyl groups, FR258900 inhibits glycogen phosphorylase via allosteric binding. Its ester groups improve membrane permeability, unlike the free carboxylic acids in this compound .
Chlorophenyl-Substituted Analogs
- 3-(4-Chlorophenyl)pentanedioic acid : This derivative, used as an intermediate in baclofen synthesis, exhibits increased hydrophobicity compared to this compound due to its aromatic chloro-substituent. It is associated with renal toxicity in preclinical studies .
Ester Derivatives in Food and Metabolism
- 2-Phenylethyl hexanoate: Found in wine and fermented foods, this ester is metabolized to phenylacetic acid derivatives. Unlike this compound, esterification reduces acidity and enhances volatility, making it suitable for flavoring agents .
Q & A
Q. How can conflicting data on tumor uptake between SPECT and PET imaging agents be addressed?
- Methodological Answer :
- Compare pharmacokinetic parameters (e.g., clearance rates, protein binding) across modalities.
- Use autoradiography to confirm target specificity and rule off-target binding in non-PSMA tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
